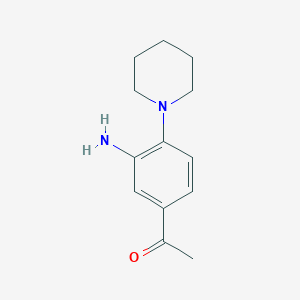

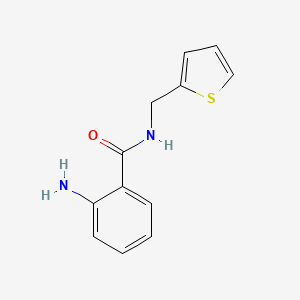

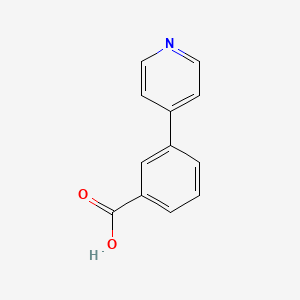

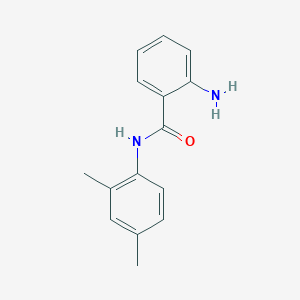

2-amino-1-benzyl-4,5-diphényl-1H-pyrrole-3-carbonitrile

Vue d'ensemble

Description

The compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a chemical entity that has been studied for its potential as a broad-spectrum metallo-β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to β-lactam antibiotics, and inhibitors of these enzymes are sought to restore the efficacy of these antibiotics against resistant strains of bacteria .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile was synthesized through the reaction of 4-substituted thiosemicarbazides with a cyclopropenylidene derivative, demonstrating the versatility of pyrrole synthesis methods . Although not the exact compound , this synthesis provides insight into the types of reactions that might be employed to synthesize similar pyrrole carbonitriles.

Molecular Structure Analysis

The structure of pyrrole derivatives is often confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed using this method . This suggests that similar analytical techniques could be used to determine the molecular structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of pyrrole carbonitriles can be complex, as seen in the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents leading to a range of heterocyclic compounds . This indicates that the chemical behavior of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile could also be diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carbonitriles can be inferred from related compounds. For instance, the crystal structure and conformation of a hexahydroquinoline derivative were determined, providing insights into the molecular geometry and potential intermolecular interactions . Similarly, the solubility and phase transfer catalysis conditions for the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles were studied, which could be relevant for understanding the properties of the compound .

Applications De Recherche Scientifique

Synthèse de macrocycles pyrroliques

Ce composé est un précurseur précieux dans la synthèse de macrocycles pyrroliques. Ces macrocycles ont une large gamme d'applications, notamment en tant que structures pour des structures chimiques plus complexes. Ils sont particulièrement importants dans le développement de nouveaux produits pharmaceutiques et de matériaux aux propriétés électroniques uniques .

Blocs de construction pour les produits naturels

La structure du 2-amino-1-benzyl-4,5-diphényl-1H-pyrrole-3-carbonitrile en fait un bloc de construction idéal pour la synthèse de produits naturels tels que les prodigiosines. Les prodigiosines sont un groupe de pigments rouges ayant des applications potentielles en thérapie anticancéreuse et en tant qu'agents immunosuppresseurs .

Agents de liaison aux anions

En raison de ses caractéristiques structurelles, ce composé peut être utilisé pour concevoir des agents de liaison aux anions. Ces agents sont cruciaux dans le domaine de la chimie analytique pour la détection et la quantification des anions, ce qui est essentiel dans la surveillance environnementale et les soins de santé .

Capteurs chimiques ioniques

La capacité du composé à former des complexes stables avec les ions le rend adapté à la création de capteurs chimiques ioniques. Ces capteurs sont utilisés pour détecter la présence d'ions spécifiques dans une solution, ce qui est vital dans diverses industries, notamment le traitement de l'eau et la sécurité alimentaire .

Agents antitumoraux

La recherche suggère que des dérivés de ce composé pourraient être développés en tant qu'agents antitumoraux. Leur capacité à interagir avec les molécules biologiques pourrait conduire au développement de nouveaux médicaments pour le traitement du cancer .

Photosensibilisateurs pour la thérapie photodynamique (PDT)

La structure du composé lui permet d'être utilisé dans la conception de photosensibilisateurs pour la PDT. Cette thérapie est un traitement mini-invasif qui utilise des composés sensibles à la lumière pour tuer les cellules cancéreuses .

Polymères conducteurs

Le this compound peut également être utilisé pour synthétiser des polymères conducteurs. Ces polymères ont des applications en électronique et en science des matériaux, en particulier dans le développement de semi-conducteurs organiques .

Matériaux fonctionnels par auto-assemblage

Les propriétés inhérentes de ce composé, telles que l'interaction dipôle-dipôle et l'empilement π-π, lui permettent de former des auto-assemblages uniques. Ces assemblages peuvent être utilisés pour créer des matériaux fonctionnels ayant des applications potentielles en nanotechnologie et en ingénierie des matériaux .

Mécanisme D'action

Target of Action

The primary targets of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics.

Mode of Action

The compound interacts with its targets (MBLs) by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .

Result of Action

The primary result of the compound’s action is the inhibition of MBLs . This inhibition disrupts the bacterial resistance mechanism against β-lactam antibiotics, potentially

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses . Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can influence cell proliferation and survival . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

The transport and distribution of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

Propriétés

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)